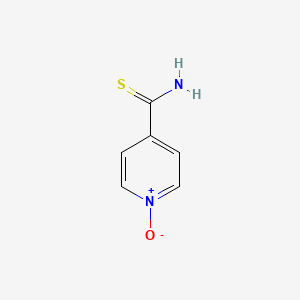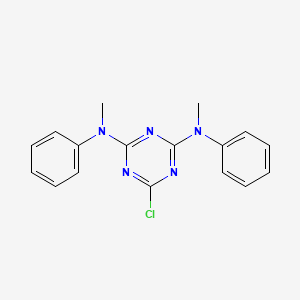
6-Chloro-N~2~,N~4~-dimethyl-N~2~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-N~2~,N~4~-dimethyl-N~2~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C15H12ClN5. It is a member of the triazine family, characterized by a 1,3,5-triazine ring structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N~2~,N~4~-dimethyl-N~2~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with aniline derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as sodium carbonate, and a solvent like dioxane or water. The reaction temperature is maintained between 70-80°C to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and higher yields. The reaction conditions are carefully monitored to maintain the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-N~2~,N~4~-dimethyl-N~2~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium carbonate and solvents such as dioxane or water are commonly used.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the nature of the substituents introduced. For example, substitution with an amine can yield a corresponding amine derivative of the triazine compound.
Applications De Recherche Scientifique
6-Chloro-N~2~,N~4~-dimethyl-N~2~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-N~2~,N~4~-dimethyl-N~2~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: This compound shares a similar triazine core but differs in its substituents, leading to different chemical properties and applications.
6-Chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine: Another triazine derivative with different substituents, used in various chemical and biological studies.
Uniqueness
6-Chloro-N~2~,N~4~-dimethyl-N~2~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
3995-43-5 |
|---|---|
Formule moléculaire |
C17H16ClN5 |
Poids moléculaire |
325.8 g/mol |
Nom IUPAC |
6-chloro-2-N,4-N-dimethyl-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H16ClN5/c1-22(13-9-5-3-6-10-13)16-19-15(18)20-17(21-16)23(2)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clé InChI |
DRVSERATTQVSNK-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)C2=NC(=NC(=N2)Cl)N(C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


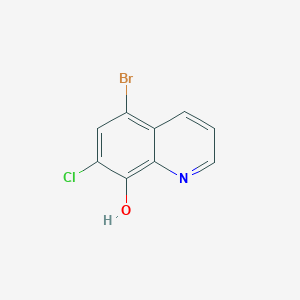


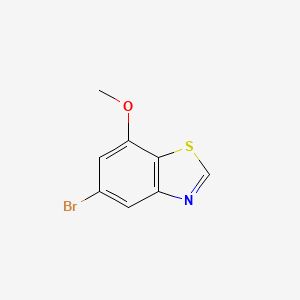
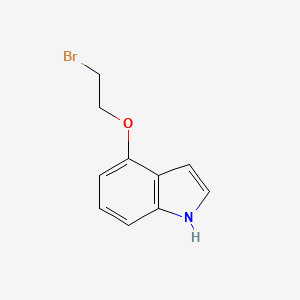
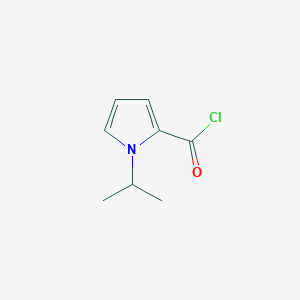
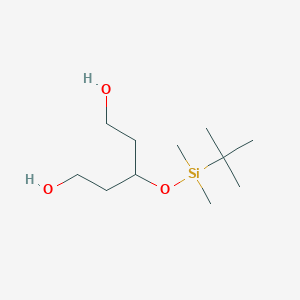
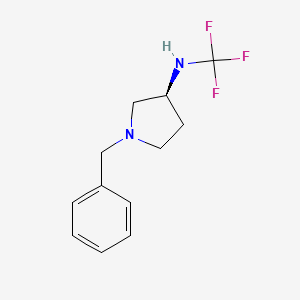
![2-(Chloromethyl)-6-methyl-6-azaspiro[3.4]octane](/img/structure/B13968811.png)


